Brimonidine

説明

This compound is an alpha-adrenergic agonist and 2-imidazoline derivative that was first introduced in 1996. It is considered to be a third generation alpha-2 aadrenergic receptor agonist, since it displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors. This compound displays a higher selectivity toward the alpha-2 adrenergic receptors than [clonidine] or [apraclonidine], which are also alpha-2 adrenergic agonists. Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma. Early treatment and management of glaucoma, which predominantly involves the lowering of intraocular pressure, is critical since glaucoma is considered to be a common cause of blindness worldwide. Ophthalmically, this compound is used to lower intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow. Because it is oxidately stable, this compound is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists. The ophthalmic solution of this compound was first approved by the FDA in 1996 as Alphagan and this compound is the only selective alpha-adrenergic receptor agonist approved for chronic treatment in glaucoma. This compound is also found in ophthalmic solutions in combination with [brinzolamide] under the market name Simbrinza for the reduction in intraocular pressure. Unlike nonselective beta-blockers used in ocular hypertension, this compound is not associated with significantly adverse cardiopulmonary side effects. Thus this compound is an effective and safe alternative to beta-blockers, in patients with, or at high risk for, cardiopulmonary disease. The topical form of this compound was approved by the FDA in August 2013 for the symptomatic treatment of persistent facial erythema of rosacea in adults. It is marketed under the brand name Mirvaso. This compound is the first topical treatment approved for facial erythema of rosacea.

This compound is an alpha-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha-Agonist.

This compound is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, this compound acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. This compound also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 8 approved and 14 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a drug used to treat glaucoma. It acts via decreasing aqueous humor synthesis. [Wikipedia] A topical gel formulation, marketed under the name Mirvaso, was FDA approved on August 2013 for the treatment of rosacea. This compound is an alpha adrenergic receptor agonist (primarily alpha-2). It has a peak ocular hypotensive effect occurring at two hours post-dosing. Fluorophotometric studies in animals and humans suggest that this compound has a dual mechanism of action by reducing aqueous humor production and increasing uveoscleral outflow.

See also: this compound Tartrate (active moiety of).

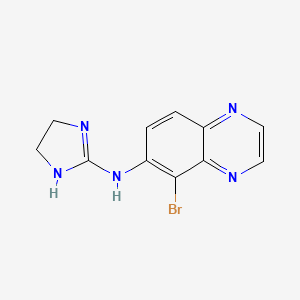

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLJNLCSTIOKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70359-46-5 (tartrate[1:1]) | |

| Record name | Brimonidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045221 | |

| Record name | Brimonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brimonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L | |

| Record name | SID855898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Brimonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brimonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59803-98-4 | |

| Record name | Brimonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59803-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brimonidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brimonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 59803-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brimonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIMONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brimonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.5 °C | |

| Record name | Brimonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brimonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Brimonidine's Dual Mechanism in Intraocular Pressure Reduction

This guide provides an in-depth exploration of the dual mechanisms through which brimonidine, a selective alpha-2 adrenergic agonist, effectively reduces intraocular pressure (IOP), a critical factor in the management of glaucoma. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed understanding of the physiological and molecular pathways involved, alongside validated experimental protocols for their investigation.

Introduction: The Challenge of Elevated Intraocular Pressure in Glaucoma

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and subsequent visual field defects.[1][2] Elevated IOP is a major risk factor for the development and progression of glaucoma.[2] The maintenance of IOP is dependent on the dynamic equilibrium between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow).[3] Therapeutic interventions for glaucoma are predominantly aimed at lowering IOP by either reducing aqueous humor production or enhancing its outflow.

This compound has emerged as a cornerstone in glaucoma therapy due to its unique dual mechanism of action, which addresses both sides of the aqueous humor dynamics equation.[1][4][5][6] It is a highly selective alpha-2 adrenergic receptor agonist, exhibiting a selectivity for alpha-2 over alpha-1 receptors of up to 1780-fold.[1][4] This high selectivity minimizes the side effects associated with alpha-1 adrenergic stimulation.[2]

The Primary Mechanism: Suppression of Aqueous Humor Production

This compound's initial and predominant short-term effect is the reduction of aqueous humor production.[1][2][4][7] This action is mediated by its binding to and activation of alpha-2 adrenergic receptors located on the ciliary epithelium, the site of aqueous humor secretion.[8][9][10]

Molecular Signaling Cascade

The activation of alpha-2 adrenergic receptors by this compound initiates a G-protein coupled signaling cascade. Specifically, this compound interacts with the Gi subunit of the G-protein. This interaction leads to the inhibition of the enzyme adenylyl cyclase.[8][11][12][13] The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8][12][14] Reduced cAMP levels, in turn, lead to a decrease in the activity of the ciliary epithelium, thereby suppressing the rate of aqueous humor secretion.[8]

Figure 1: Signaling pathway of this compound-mediated suppression of aqueous humor production.

Experimental Validation: Fluorophotometry

The reduction in aqueous humor flow can be quantitatively assessed using fluorophotometry. This non-invasive technique is a cornerstone for studying aqueous humor dynamics in both preclinical and clinical settings.[15][16][17]

Protocol: Measurement of Aqueous Humor Flow by Fluorophotometry

-

Subject Preparation: Ensure the subject is in a comfortable and stable position. A baseline IOP measurement is taken.

-

Tracer Administration: A fluorescent tracer, typically fluorescein, is administered topically to the cornea.[15] Iontophoresis can be used for more controlled delivery.

-

Tracer Distribution: Allow several hours for the fluorescein to distribute evenly within the anterior chamber.[18]

-

Fluorophotometer Measurement: The ocular fluorophotometer directs a beam of blue light into the eye and measures the emitted fluorescent light from the fluorescein in the anterior chamber and cornea.[16]

-

Data Acquisition: Measurements are taken at regular intervals to track the decay of fluorescein concentration in the anterior chamber.

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, based on the principle that the dye is cleared from the anterior chamber by the bulk flow of aqueous humor.[15]

-

Post-Brimonidine Measurement: The protocol is repeated after the administration of this compound to quantify the reduction in aqueous flow.

The Secondary Mechanism: Enhancement of Uveoscleral Outflow

With chronic administration, this compound's mechanism of action shifts to predominantly enhancing the uveoscleral outflow pathway.[1][2][4][7] This pathway accounts for a significant portion of aqueous humor drainage, independent of the conventional trabecular meshwork route.[3][19]

Proposed Molecular Mechanisms

The precise molecular mechanism by which this compound increases uveoscleral outflow is still under investigation, but several hypotheses exist. One prominent theory suggests that the activation of alpha-2 adrenergic receptors in the ciliary body leads to the release of prostaglandins.[20] Prostaglandins are known to relax the ciliary muscle, which in turn increases the spaces within the uveoscleral pathway, facilitating greater aqueous humor drainage.[20] Another proposed mechanism involves the modulation of the extracellular matrix within the ciliary body stroma, potentially through the action of matrix metalloproteinases (MMPs), although some studies suggest this is unlikely to be the primary driver of this compound's effect.[21]

Figure 2: Proposed signaling pathway for this compound-enhanced uveoscleral outflow.

Experimental Validation: Calculating Uveoscleral Outflow

Direct measurement of uveoscleral outflow is challenging.[22] Therefore, it is often calculated indirectly using the modified Goldmann equation, which requires the measurement of several other aqueous humor dynamic parameters.[22][23]

Protocol: Calculation of Uveoscleral Outflow

-

Measure Intraocular Pressure (IOP): Use a tonometer (e.g., pneumatonometer) to obtain an accurate IOP reading.

-

Measure Aqueous Humor Flow (Fa): Determine the aqueous flow rate using fluorophotometry as described in section 2.2.

-

Measure Outflow Facility (C): Tonography is a common method to measure the ease with which aqueous humor leaves the eye.[19] A tonometer of a known weight is placed on the cornea, and the rate of IOP decay is measured to calculate outflow facility.[19]

-

Measure Episcleral Venous Pressure (Pev): This can be measured directly using a venomanometer.[22]

-

Calculate Uveoscleral Outflow (Fu): Apply the modified Goldmann equation: Fu = Fa - C * (IOP - Pev) .[22]

-

Comparative Analysis: By performing these measurements before and after chronic this compound treatment, the increase in uveoscleral outflow can be quantified.

Figure 3: Experimental workflow for the calculation of uveoscleral outflow.

Summary of this compound's Effects on Aqueous Humor Dynamics

The dual mechanism of this compound results in a significant and sustained reduction in IOP. Clinical studies have demonstrated that this compound can lower IOP by approximately 4 to 6 mmHg.[6][24] The initial reduction is primarily due to decreased aqueous humor production, while the long-term efficacy is maintained by the enhancement of uveoscleral outflow.[1][4][7]

| Parameter | Acute Effect of this compound | Chronic Effect of this compound |

| Aqueous Humor Production | ↓ (Decreased)[7][25] | Neutral/Slightly Decreased[7] |

| Uveoscleral Outflow | Neutral/Slightly Increased | ↑ (Increased)[7][26][27] |

| Trabecular Outflow | No significant change | No significant change |

| Intraocular Pressure (IOP) | ↓ (Decreased)[24][25] | ↓ (Sustained Decrease)[1][28][29] |

Conclusion

This compound's dual mechanism of action, involving both the suppression of aqueous humor production and the enhancement of uveoscleral outflow, provides a comprehensive approach to lowering intraocular pressure. This technical guide has detailed the molecular pathways and provided validated experimental protocols for investigating these mechanisms. A thorough understanding of these processes is crucial for the continued development of novel and improved therapies for glaucoma. The self-validating nature of the described protocols, where multiple parameters of aqueous humor dynamics are measured to provide a complete picture, ensures the trustworthiness and reliability of the experimental outcomes. Further research into the nuances of the uveoscleral outflow mechanism will undoubtedly pave the way for even more targeted and effective glaucoma treatments.

References

- 1. This compound in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and neuroprotective effects of this compound in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. droracle.ai [droracle.ai]

- 6. globalrph.com [globalrph.com]

- 7. Acute versus chronic effects of this compound on aqueous humor dynamics in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition by this compound of forskolin-induced nitrite production in isolated pig ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 17. ocumetrics.com [ocumetrics.com]

- 18. researchgate.net [researchgate.net]

- 19. ophed.com [ophed.com]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. assets.bmctoday.net [assets.bmctoday.net]

- 23. benthamdirect.com [benthamdirect.com]

- 24. droracle.ai [droracle.ai]

- 25. Effects of this compound on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Daytime and Nighttime Effects of this compound on IOP and Aqueous Humor Dynamics in Participants With Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

- 28. Effect of this compound on intraocular pressure in normal tension glaucoma: a short term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Efficacy of three different formulations of this compound for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Brimonidine as an Alpha-2 Adrenergic Agonist

This guide provides a comprehensive exploration of the molecular pharmacology of brimonidine, a highly selective alpha-2 adrenergic agonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, receptor interactions, and the experimental methodologies used to characterize its pharmacological profile.

Introduction: The Clinical Significance and Molecular Target of this compound

This compound is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[3] This is achieved through a dual mechanism: the reduction of aqueous humor production and an increase in its outflow through the uveoscleral pathway.[4][5][6] Beyond its IOP-lowering effects, this compound has garnered significant interest for its potential neuroprotective properties, which may offer an additional layer of therapeutic benefit in preserving retinal ganglion cells (RGCs).[7][8]

At the molecular level, this compound's effects are mediated by its interaction with alpha-2 adrenergic receptors (α2-ARs), a class of G protein-coupled receptors (GPCRs).[9] this compound exhibits a remarkable selectivity for α2-ARs over α1-ARs, which is a key factor in its favorable side-effect profile compared to less selective agonists.[10][11]

Receptor Binding Characteristics: Quantifying the Affinity of this compound for Alpha-2 Adrenergic Subtypes

Understanding the binding affinity of a ligand for its receptor is fundamental to elucidating its pharmacological action. For this compound, this involves characterizing its interaction with the three main subtypes of the α2-AR: α2A, α2B, and α2C. Radioligand binding assays are the gold standard for determining these binding affinities (Ki values).[12][13]

Data Presentation: this compound Binding Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Alpha-2A | 3.7 ± 0.8 | [14][15] |

| Alpha-2B | 512 ± 3 | [14][15] |

| Alpha-2C | 120 ± 13 | [14][15] |

This table clearly demonstrates this compound's high affinity and selectivity for the α2A-AR subtype.

Experimental Protocols: Radioligand Binding Assay

A competitive radioligand binding assay is employed to determine the Ki of this compound. This involves using a radiolabeled antagonist (e.g., [3H]RX821002) that binds to all α2-AR subtypes and measuring the ability of unlabeled this compound to displace it.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[16]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.[17]

-

Add a fixed concentration of the radioligand (e.g., [3H]RX821002).

-

Add increasing concentrations of unlabeled this compound to competitively inhibit the binding of the radioligand.[13]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist).

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.[12]

-

-

Detection and Analysis:

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Causality Behind Experimental Choices: The choice of a competitive binding assay allows for the determination of the affinity of an unlabeled ligand (this compound) without the need for radiolabeling it directly. The use of a non-selective radiolabeled antagonist ensures that the competition is for the entire population of the target receptor subtype. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation of bound and free radioligand.

Signal Transduction Pathways: From Receptor Activation to Cellular Response

Upon binding to α2-ARs, this compound stabilizes a conformational state of the receptor that promotes its interaction with heterotrimeric G proteins, specifically those of the Gi/o family. This initiates a signaling cascade that ultimately leads to the observed physiological effects.

Mandatory Visualization: this compound's Signaling Pathway

Caption: this compound activates the Gi-coupled α2-AR, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.

Functional Assays: Measuring the Consequences of Receptor Activation

To confirm that this compound is indeed an agonist and to quantify its potency and efficacy, functional assays are essential. Two key assays for Gi-coupled receptors are the GTPγS binding assay and the cAMP accumulation assay.

This assay measures the direct consequence of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[18][19] A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state.[20][21]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the α2-AR of interest as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP, and increasing concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

-

Incubation and Termination:

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration.

-

-

Detection and Analysis:

-

Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

Plot the amount of bound [35S]GTPγS against the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Causality Behind Experimental Choices: The use of [35S]GTPγS is critical as its non-hydrolyzable nature allows for the accumulation of the activated G protein signal.[18] This assay provides a direct measure of G protein activation, which is the most proximal event following receptor agonism.

Since α2-ARs are coupled to Gi, their activation leads to an inhibition of adenylate cyclase and a decrease in intracellular cAMP levels.[4]

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the target α2-AR in a 96-well plate.

-

Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylate cyclase, to elevate basal cAMP levels. This is necessary to observe an inhibitory effect.[22][23][24]

-

This compound Treatment: Add increasing concentrations of this compound to the cells and incubate.

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

Plot the cAMP levels against the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

-

Causality Behind Experimental Choices: The pre-stimulation with forskolin creates a measurable window to detect the inhibitory effect of the Gi-coupled receptor activation.[22] This assay provides a measure of a downstream signaling event, confirming the functional consequence of G protein activation.

Mandatory Visualization: Experimental Workflow for Functional Assays

References

- 1. This compound. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Alphagan-P (this compound Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Clinical efficacy and neuroprotective effects of this compound in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reviewofoptometry.com [reviewofoptometry.com]

- 9. This compound | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Effect of this compound, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 23. researchgate.net [researchgate.net]

- 24. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. resources.revvity.com [resources.revvity.com]

A Technical Guide to the IOP-Independent Neuroprotective Mechanisms of Brimonidine for Retinal Ganglion Cell Survival

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is a progressive optic neuropathy characterized by the death of retinal ganglion cells (RGCs) and their axons, leading to a characteristic pattern of vision loss[1]. For decades, the therapeutic cornerstone has been the reduction of intraocular pressure (IOP), a major risk factor for the disease's development and progression[2]. However, a significant portion of patients continue to experience disease progression despite achieving target IOP, underscoring the contribution of non-pressure-dependent factors to the neurodegenerative process[3]. This clinical reality has catalyzed a paradigm shift towards neuroprotection—strategies aimed at preserving RGC structure and function, independent of IOP reduction[4].

This compound, a potent and highly selective alpha-2 adrenergic receptor (α2-AR) agonist, stands out as a therapeutic agent with a compelling dual-action profile. While being an effective ocular hypotensive agent, a robust body of preclinical evidence demonstrates its direct neuroprotective capabilities[2][5]. Systemic administration of this compound, which does not lower IOP, has been shown to protect RGCs in various injury models, firmly establishing an IOP-independent mechanism of action[3][5][6].

This technical guide provides an in-depth exploration of the molecular pathways and experimental frameworks that define this compound's direct neuroprotective effects. We will dissect the key signaling cascades, from the attenuation of glutamate excitotoxicity to the upregulation of intrinsic survival factors, and detail the validated experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a benchmark neuroprotective agent.

Part 1: The Alpha-2 Adrenergic Receptor: The Molecular Fulcrum of Neuroprotection

The neuroprotective activity of this compound is initiated by its binding to α2-ARs, which are G-protein coupled receptors (GPCRs) prominently expressed in the inner retina[7][8]. Immunohistochemical studies have localized these receptors on key retinal cells, including the RGCs themselves and Müller glial cells, placing the machinery for direct neuroprotection precisely where it is needed[8][9].

Upon agonist binding, the α2-AR couples primarily to the inhibitory G-protein, Gαi. This interaction triggers the dissociation of the G-protein subunits, leading to the inhibition of adenylyl cyclase. The subsequent reduction in the synthesis of the second messenger cyclic AMP (cAMP) is a pivotal event that initiates multiple downstream neuroprotective signaling cascades[10][11].

Part 2: Core Neuroprotective Pathways and Their Experimental Validation

This compound exerts its neuroprotective effects through a multi-modal mechanism, simultaneously targeting several key pathological processes implicated in RGC death.

Attenuation of Glutamate Excitotoxicity

Mechanistic Rationale: Glutamate excitotoxicity is a well-established mechanism of neuronal damage in neurodegenerative diseases, including glaucoma[12]. Excessive glutamate release leads to the over-stimulation of N-methyl-D-aspartate (NMDA) receptors on RGCs, causing a massive influx of Ca²⁺ ions. This ionic dysregulation activates catabolic enzymes, promotes oxidative stress, and ultimately triggers apoptotic cell death[13][14]. This compound directly counteracts this process. By inhibiting adenylyl cyclase and reducing cAMP levels, this compound suppresses the signaling pathways that potentiate NMDA receptor function. This results in decreased NMDA-elicited currents and a significant reduction in cytotoxic Ca²⁺ influx, thereby shielding RGCs from excitotoxic damage[10][13].

Key Experimental Protocol 1: Validation via In Vitro Patch-Clamp Electrophysiology

This protocol is designed to provide direct functional evidence of this compound's ability to modulate NMDA receptor activity in isolated RGCs.

-

Objective: To measure NMDA-elicited whole-cell currents in purified RGCs and determine the modulatory effect of this compound.

-

Rationale: By isolating RGCs, this assay eliminates confounding inputs from other retinal cells and directly assesses the drug's effect on the target neuron. The use of specific pharmacological agents validates the pathway's dependence on α2-AR and cAMP signaling.[10][13]

-

Methodology:

-

RGC Isolation:

-

Harvest retinas from postnatal day 5-8 Sprague-Dawley rats.

-

Digest the tissue with a papain solution to create a single-cell suspension.

-

Purify RGCs using a sequential immunopanning method with antibodies against macrophage and amacrine cell surface markers (to deplete them) followed by a positive selection step using an antibody against Thy1.1, a marker for RGCs.

-

Plate purified RGCs on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a coverslip with adherent RGCs to a recording chamber on an inverted microscope stage.

-

Continuously perfuse the chamber with an extracellular solution (e.g., HEPES-buffered saline).

-

Using a glass micropipette filled with an intracellular solution, establish a whole-cell voltage-clamp configuration on an identified RGC (holding potential at -70 mV).

-

-

Experimental Procedure:

-

Establish a baseline recording.

-

Apply NMDA (e.g., 100 µM) via the perfusion system to elicit an inward current. Record until a stable peak is reached.

-

Wash out the NMDA and allow the current to return to baseline.

-

Pre-incubate the cell with this compound (e.g., 10 nM) for 5-10 minutes.

-

Co-apply NMDA and this compound and record the resulting current.

-

-

Validation Steps (in separate experiments):

-

To confirm α2-AR mediation, co-apply this compound with an α2-AR antagonist (e.g., yohimbine). The inhibitory effect of this compound should be blocked.

-

To confirm cAMP pathway involvement, pre-incubate cells with a cell-permeable cAMP analog (e.g., 8-Br-cAMP) before this compound application. The analog should reverse this compound's inhibitory effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-elicited current before and after this compound application.

-

Express the post-brimonidine current as a percentage of the pre-brimonidine control current.

-

Perform statistical analysis (e.g., paired t-test) to determine significance.

-

-

Upregulation of Endogenous Neurotrophic Factors

Mechanistic Rationale: RGCs, like most neurons, depend on a continuous supply of neurotrophic factors for their survival, maintenance, and axon growth[15]. Brain-Derived Neurotrophic Factor (BDNF) is a particularly potent survival factor for RGCs[16]. Experimental evidence robustly demonstrates that this compound treatment leads to a significant upregulation of BDNF mRNA and protein expression within the retina[11][17][18]. This increase in endogenous BDNF activates its cognate receptor, Tropomyosin receptor kinase B (TrkB), on RGCs. TrkB activation initiates critical pro-survival intracellular signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways, which phosphorylate downstream targets that inhibit apoptosis and promote gene expression associated with cell survival and regeneration[19][20][21].

Key Experimental Protocol 2: Quantifying BDNF Upregulation in an Optic Nerve Crush Model

This protocol provides a robust in vivo method to assess this compound's ability to stimulate a neurotrophic response following acute axonal injury.

-

Objective: To quantify changes in BDNF mRNA and protein levels in the retina following optic nerve crush (ONC) in animals treated with this compound versus a vehicle control.

-

Rationale: The ONC model provides a clear and reproducible traumatic injury that initiates RGC apoptosis, making it an ideal context to test the efficacy of a neuroprotective agent[22][23]. Measuring both mRNA and protein levels provides a more complete picture of the biological response, from gene transcription to the production of the active factor.

-

Methodology:

-

Animal Model and Treatment:

-

Use adult Sprague-Dawley rats. Anesthetize the animal and expose the optic nerve of one eye via a lateral canthotomy.

-

Using fine self-closing forceps, crush the optic nerve for 10 seconds at a location ~2 mm behind the globe, being careful not to damage the blood supply. The contralateral eye serves as an uninjured control.

-

Divide animals into two groups: one receiving systemic this compound (e.g., 1 mg/kg/day via subcutaneous osmotic pump or daily intraperitoneal injections) and a control group receiving vehicle.[6][22] Begin treatment one hour prior to the crush procedure.

-

-

Tissue Collection:

-

At a predetermined time point post-crush (e.g., 48 hours for optimal mRNA upregulation), euthanize the animals.[17]

-

Immediately enucleate the eyes and dissect the retinas on ice.

-

For each animal, process one retina for RNA extraction and the other for protein extraction. Snap-freeze samples in liquid nitrogen and store at -80°C.

-

-

Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA:

-

Extract total RNA from retinal tissue using a standard Trizol-based method.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for rat BDNF and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative fold change in BDNF expression using the ΔΔCt method.

-

-

Western Blot for BDNF Protein:

-

Homogenize retinal tissue in RIPA buffer containing protease inhibitors.

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody against BDNF overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin).

-

-

Data Analysis:

-

For qRT-PCR, compare the normalized BDNF mRNA levels between the this compound-treated and vehicle-treated crush groups.

-

For Western Blot, perform densitometric analysis on the bands, normalizing BDNF signal to the loading control. Compare normalized protein levels between treatment groups.

-

Use an unpaired t-test or ANOVA to determine statistical significance.

-

-

Modulation of Glial Cell Response and Attenuation of Gliosis

Mechanistic Rationale: In response to injury, retinal glial cells (Müller cells and astrocytes) undergo a process called reactive gliosis. While initially protective, chronic gliosis can become detrimental, contributing to inflammation and neuronal death. A key marker of this reactive state is the upregulation of Glial Fibrillary Acidic Protein (GFAP)[24]. Systemic this compound treatment has been shown to significantly attenuate the injury-induced upregulation of GFAP in animal models of ocular hypertension[24]. This suggests this compound helps maintain glial cells in a more quiescent, neuro-supportive state. Furthermore, studies in Müller cells show that this compound can activate complex signaling pathways, including the transactivation of Epidermal Growth Factor Receptors (EGFRs), which can trigger negative feedback mechanisms that dampen the overall injury response signaling (e.g., via the ERK pathway)[25][26].

Part 3: Integrated View from In Vivo Models

The ultimate validation of a neuroprotective agent comes from its efficacy in comprehensive in vivo models that recapitulate aspects of the human disease. This compound has demonstrated a remarkable ability to preserve both the structure (RGC survival) and function of the retina across multiple, distinct models of optic neuropathy.

The table below summarizes key quantitative findings from seminal studies, illustrating the consistent protective effect of this compound independent of its administration route or the specific injury model used.

| Animal Model | This compound Administration | Key Outcome Metric | Result (this compound vs. Control) | Reference |

| Optic Nerve Crush (Rat) | Intraperitoneal (1 mg/kg) | RGC Density (cells/mm²) | 1281 ± 189 vs. 1060 ± 148 (p=0.02) | [22] |

| Chronic Ocular Hypertension (Rat) | Subcutaneous (1 mg/kg/day) | RGC Loss (%) | 15% loss vs. 33% loss | [24] |

| Ischemia/Reperfusion (Mouse) | Topical Eye Drops | PERG Amplitude Recovery | Significantly higher amplitude vs. I/R group (p<0.05) | [17] |

| Chronic Ocular Hypertension (Rat) | Systemic (subcutaneous pump) | Axon Loss in Optic Nerve | Prevented 33% axon loss seen in vehicle group | [6] |

Part 4: Translational Perspective and Future Directions

The translation of these profound preclinical findings into unequivocal clinical efficacy in humans has been challenging. While some clinical trials, such as the Low-Pressure Glaucoma Treatment Study, suggested that this compound-treated patients had less visual field progression compared to those treated with timolol despite similar IOP reduction, the results have been debated due to factors like high dropout rates[15][27]. This highlights the inherent difficulty in designing clinical trials that can definitively separate neuroprotective effects from IOP-lowering effects in human glaucoma patients[1].

Future research should focus on several key areas:

-

Receptor Subtype Specificity: Elucidating the specific roles of the α2A, α2B, and α2C receptor subtypes in mediating the different neuroprotective pathways.

-

Combination Therapies: Investigating whether this compound can act synergistically with other neuroprotective agents that have different mechanisms of action.

-

Advanced Clinical Trial Design: Developing novel clinical trial endpoints and patient stratification strategies to better capture IOP-independent neuroprotection in human populations.

Conclusion

This compound's neuroprotective profile is a compelling example of a multi-modal therapeutic strategy. Independent of its pressure-lowering capabilities, it directly enhances RGC survival by mitigating glutamate excitotoxicity, boosting endogenous neurotrophic support through BDNF upregulation, and creating a more favorable microenvironment by modulating glial cell activity. The extensive body of research provides a clear, mechanistically-driven rationale for its protective effects. While the path to full clinical translation remains ongoing, this compound serves as an invaluable scientific tool and a clinical benchmark, illuminating the critical pathways that will be targeted by the next generation of neuroprotective therapies for glaucoma and other optic neuropathies.

References

- 1. Evidence on the neuroprotective properties of this compound in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Clinical efficacy and neuroprotective effects of this compound in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents axonal and somatic degeneration of retinal ganglion cell neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of alpha-2 adrenergic receptors in neuroprotection and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aminer.org [aminer.org]

- 9. researchgate.net [researchgate.net]

- 10. Alpha2 adrenergic modulation of NMDA receptor function as a major mechanism of RGC protection in experimental glaucoma and retinal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reviewofoptometry.com [reviewofoptometry.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. This compound Blocks Glutamate Excitotoxicity-Induced Oxidative Stress and Preserves Mitochondrial Transcription Factor A in Ischemic Retinal Injury | PLOS One [journals.plos.org]

- 15. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | this compound is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]

- 18. Up-regulation of brain-derived neurotrophic factor expression by this compound in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotection in Glaucoma: Old and New Promising Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring Neuroprotective Effects of Topical this compound in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound promotes axon growth after optic nerve injury through Erk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of this compound on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A combination of topical and systemic administration of this compound is neuroprotective in the murine optic nerve crush model | PLOS One [journals.plos.org]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. tandfonline.com [tandfonline.com]

- 26. diva-portal.org [diva-portal.org]

- 27. Neuroprotection in Glaucoma Management [modernod.com]

An In-Depth Technical Guide to the Cellular Targets of Brimonidine in Retinal Ganglion Cells

Introduction: Beyond Intraocular Pressure - The Neuroprotective Promise of Brimonidine

This compound, a potent and highly selective alpha-2 adrenergic receptor agonist, has long been a cornerstone in the management of glaucoma, primarily for its efficacy in lowering intraocular pressure (IOP). However, a growing body of preclinical and experimental evidence has illuminated a fascinating, IOP-independent role for this molecule: the direct neuroprotection of retinal ganglion cells (RGCs).[1][2][3] This guide provides a comprehensive technical overview of the cellular and molecular targets of this compound within RGCs, dissecting the signaling pathways that underpin its protective effects. For researchers and drug development professionals, understanding these mechanisms is paramount for leveraging and enhancing the therapeutic potential of this compound and designing novel neuroprotective strategies for optic neuropathies.

The Primary Target: Alpha-2A Adrenergic Receptors in Retinal Ganglion Cells

The principal cellular target of this compound in the retina is the alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor (GPCR) expressed on the surface of RGCs.[4] this compound exhibits a high binding affinity for the α2A-AR subtype, with a reported inhibitor constant (Ki) of approximately 3.7 nM.[5][6] This selectivity is crucial, as it minimizes off-target effects associated with other adrenergic receptor subtypes. Preclinical studies have demonstrated that this compound is over 1000-fold more selective for the alpha-2 adrenoceptor compared to the alpha-1 adrenoceptor.[3]

The engagement of α2A-AR by this compound initiates a cascade of intracellular signaling events that collectively contribute to RGC survival and resilience against various stressors, including elevated IOP, ischemia, and excitotoxicity.

Key Neuroprotective Signaling Pathways Activated by this compound

Activation of α2A-AR by this compound triggers a multifaceted signaling network that converges on promoting cell survival and mitigating degenerative processes. The key pathways are detailed below.

Modulation of NMDA Receptor Function and Attenuation of Excitotoxicity

Glutamate-mediated excitotoxicity is a significant contributor to RGC death in glaucoma and other optic neuropathies. This compound has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, key mediators of glutamate excitotoxicity. By activating α2A-ARs, this compound indirectly suppresses NMDA receptor-mediated calcium influx in RGCs. This effect is thought to be mediated through the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: this compound-Mediated Attenuation of NMDA Receptor Activity

Caption: this compound binding to α2A-AR activates Gi protein, inhibiting adenylyl cyclase and reducing cAMP, which in turn decreases NMDA receptor-mediated calcium influx and excitotoxicity.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a critical survival factor for RGCs. This compound treatment has been consistently shown to upregulate the expression of BDNF in the retina. This increase in endogenous BDNF provides crucial trophic support to stressed RGCs, promoting their survival and potentially enhancing their function. While the precise mechanism of BDNF upregulation is still under investigation, it is believed to be a downstream consequence of α2A-AR activation.

Activation of Pro-Survival Kinase Pathways: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. This compound has been demonstrated to activate this pathway in RGCs. Upon α2A-AR activation, downstream signaling leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, thereby promoting cell survival.

Signaling Pathway: this compound-Mediated Activation of Pro-Survival Pathways

Caption: this compound activates α2A-AR, leading to PI3K/Akt activation and increased BDNF expression, both of which contribute to the inhibition of apoptosis and enhanced RGC survival.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on RGCs.

Table 1: this compound Binding Affinity

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Alpha-2A Adrenergic | 3.7 | [5][6] |

| Alpha-2C Adrenergic | ~20-fold lower than α2A | [4] |

Table 2: Dose-Dependent Neuroprotection of Retinal Ganglion Cells

| This compound Dose | RGC Loss Reduction (%) | Animal Model | Reference |

| 0.5 mg/kg/day | 7% | Chronic Ocular Hypertension (Rat) | [2][7] |

| 1 mg/kg/day | 18% | Chronic Ocular Hypertension (Rat) | [2][7] |

| 0.001% Topical | 30% | Transient Retinal Ischemia (Rat) | [1][8] |

| 0.01% Topical | 44% | Transient Retinal Ischemia (Rat) | [1][8] |

| 0.1% Topical | 100% (at 7 days) | Transient Retinal Ischemia (Rat) | [1][8] |

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key experiments used to elucidate the cellular targets and neuroprotective mechanisms of this compound.

Protocol 1: Quantification of RGC Loss in an Optic Nerve Crush Model

This protocol outlines the steps to induce RGC loss via optic nerve crush (ONC) and subsequently quantify the protective effects of this compound.

Experimental Workflow: Optic Nerve Crush Model and RGC Quantification

Caption: A stepwise workflow for assessing the neuroprotective effect of this compound in a mouse model of optic nerve crush.

Step-by-Step Methodology:

-

Animal Model: Utilize adult C57BL/6J mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Optic Nerve Exposure: Make a small incision in the conjunctiva to expose the optic nerve.

-

Optic Nerve Crush: Using fine self-closing forceps, crush the optic nerve for 5 seconds at a distance of 1-2 mm from the globe. Ensure the retinal blood supply is not compromised.[9]

-

This compound Administration: Administer this compound (e.g., topical eye drops or intraperitoneal injection) according to the experimental design. A control group should receive a vehicle.[10]

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

-

Tissue Harvesting: After the desired survival period (e.g., 7 days), euthanize the mice and enucleate the eyes.

-

Retinal Dissection and Fixation: Dissect the retinas in phosphate-buffered saline (PBS) and fix in 4% paraformaldehyde (PFA) for 1 hour.

-

Immunostaining:

-

Permeabilize the retinas in PBS with 0.5% Triton X-100.

-

Block with a solution containing 5% normal goat serum and 0.1% Triton X-100.

-

Incubate with a primary antibody specific for RGCs, such as anti-RBPMS (RNA-binding protein with multiple splicing), overnight at 4°C.[9][11]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with DAPI to visualize all nuclei.

-

-

Mounting and Imaging: Mount the retinas on slides with the ganglion cell layer facing up.[9] Image the retinas using a confocal microscope.

-

Quantification: Count the number of RBPMS-positive cells in standardized fields of view at different eccentricities from the optic nerve head.[9][12] Calculate the average RGC density for each retina.

-

Statistical Analysis: Compare the RGC densities between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Western Blot Analysis of BDNF Expression in the Retina

This protocol details the procedure for measuring changes in BDNF protein levels in the retina following this compound treatment.

Step-by-Step Methodology:

-

Retinal Tissue Homogenization: Following this compound or vehicle treatment, dissect the retinas and homogenize them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. An acid-extraction buffer can be used to release bound BDNF.[13]

-

Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.[14][15][16][17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Calcium Imaging of Retinal Ganglion Cell Activity

This advanced protocol allows for the functional assessment of RGCs in living animals, providing insights into how this compound may preserve their activity.

Step-by-Step Methodology:

-

GCaMP Expression in RGCs: Inject an adeno-associated virus (AAV) vector carrying a genetically encoded calcium indicator (GECI), such as GCaMP, under the control of an RGC-specific promoter into the vitreous of the mouse eye.[18][19][20][21] Allow several weeks for robust GCaMP expression.

-

Animal Preparation: Anesthetize the mouse and place it on a stereotaxic frame.

-

Imaging Setup: Use a confocal scanning laser ophthalmoscope (cSLO) or a two-photon microscope adapted for retinal imaging.

-

Light Stimulation: Present visual stimuli (e.g., flashing spots of light) to the mouse eye to evoke RGC activity.

-

Calcium Imaging: Record the changes in GCaMP fluorescence in response to the light stimuli. These fluorescence changes correspond to intracellular calcium dynamics, which are a proxy for neuronal activity.[18][22]

-

Data Analysis: Analyze the recorded fluorescence traces to determine the response properties of individual RGCs, such as their receptive field size and response kinetics.

-

This compound Treatment and Longitudinal Imaging: Administer this compound and repeat the calcium imaging sessions over time to assess the long-term effects of the drug on RGC function.

Protocol 4: TUNEL Assay for Apoptosis Detection in Retinal Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Step-by-Step Methodology:

-

Tissue Preparation: After the experimental period, enucleate the eyes and fix them in 4% PFA. Cryoprotect the eyes in sucrose solutions and embed them in optimal cutting temperature (OCT) compound.[23] Cut retinal cryosections (e.g., 12 µm thick).

-

Permeabilization: Permeabilize the tissue sections with a solution containing Triton X-100 or with proteinase K to allow the labeling enzyme to access the cell nuclei.[24][25]

-

TUNEL Reaction: Incubate the sections with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.[23][24][25][26][27]

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain like DAPI and mount with an anti-fade mounting medium.[23][24]

-

Imaging and Analysis: Image the sections using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence in their nuclei. Quantify the number of TUNEL-positive cells in the ganglion cell layer.

Conclusion and Future Directions

This compound's neuroprotective effects on retinal ganglion cells are mediated through a complex interplay of signaling pathways initiated by its binding to α2A-adrenergic receptors. The modulation of NMDA receptor activity, upregulation of BDNF, and activation of pro-survival kinase pathways collectively contribute to its therapeutic potential beyond IOP reduction. The experimental protocols detailed in this guide provide a robust framework for further investigation into these mechanisms and the development of novel neuroprotective agents.

Future research should focus on further dissecting the downstream effectors of this compound's action, exploring the potential for combination therapies to enhance its neuroprotective efficacy, and translating these preclinical findings into clinically validated strategies for the preservation of vision in patients with glaucoma and other optic neuropathies.

References

- 1. Neuroprotective effects of this compound against transient ischemia-induced retinal ganglion cell death: a dose response in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of retinal ganglion cells by this compound in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]

- 10. A combination of topical and systemic administration of this compound is neuroprotective in the murine optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Frontiers | Longitudinal Morphological and Functional Assessment of RGC Neurodegeneration After Optic Nerve Crush in Mouse [frontiersin.org]

- 13. biosensis.com [biosensis.com]

- 14. Expression and cell localization of brain-derived neurotrophic factor and TrkB during zebrafish retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. GCaMP expression in retinal ganglion cells characterized using a low-cost fundus imaging system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medicine.dal.ca [medicine.dal.ca]

- 21. GCaMP expression in retinal ganglion cells characterized using a low-cost fundus imaging system | Semantic Scholar [semanticscholar.org]

- 22. Imaging light responses of retinal ganglion cells in the living mouse eye - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. clyte.tech [clyte.tech]

- 26. bio-protocol.org [bio-protocol.org]

- 27. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brimonidine's Effect on Aqueous Humor Dynamics and Uveoscleral Outflow

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Aqueous Humor Dynamics in Glaucoma Management

Intraocular pressure (IOP) is governed by the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the conventional (trabecular) and the unconventional (uveoscleral) routes. In glaucoma, a progressive optic neuropathy, elevated IOP is the most significant modifiable risk factor.[1] Consequently, the pharmacological modulation of aqueous humor dynamics remains the cornerstone of medical therapy. Brimonidine, a highly selective alpha-2 (α2) adrenergic receptor agonist, is a potent ocular hypotensive agent that exerts its effect through a sophisticated dual mechanism, impacting both the inflow and outflow components of this dynamic system.[2][3][4] This guide provides a detailed examination of this compound's mechanisms of action, with a particular focus on its complex and clinically significant influence on the uveoscleral outflow pathway.

Section 1: The Dual Mechanism of this compound: A Chronopharmacological Perspective

This compound's efficacy in lowering IOP is not static; its mechanism of action evolves with the duration of treatment. This chronopharmacological profile is critical for understanding its clinical application.

-

Acute Effect (Short-Term): Upon initial administration, the predominant effect of this compound is the suppression of aqueous humor production.[2][5] This rapid onset of action, with a peak effect occurring 2-3 hours after dosing, is primarily responsible for the immediate reduction in IOP.[2]

-

Chronic Effect (Long-Term): With sustained, long-term use, the initial suppressive effect on aqueous humor production may diminish.[5][6] However, the IOP-lowering effect is maintained and dominated by a significant increase in aqueous humor outflow through the uveoscleral pathway.[2][5]

This shift from an inflow-suppressing to an outflow-enhancing mechanism underscores the complexity of this compound's interaction with ocular physiology and highlights the importance of long-term studies in evaluating its therapeutic effects.

Section 2: Mechanism of Action on Aqueous Humor Production

This compound's effect on aqueous humor inflow is a well-characterized process involving direct receptor-mediated signaling and vascular effects within the ciliary body.

α2-Adrenergic Receptor Signaling in the Ciliary Epithelium

The primary mechanism for reducing aqueous humor formation involves the activation of α2-adrenergic receptors located on the ciliary body epithelium, the site of aqueous production.[7][8] this compound's binding to these receptors initiates a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase.[8] This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.[7][8] Reduced cAMP levels down-regulate the cellular machinery responsible for active solute and water transport across the epithelium, thereby decreasing the rate of aqueous humor secretion.[8]

Vasoconstrictive Effects on Ciliary Vasculature

In addition to its direct effects on the ciliary epithelium, this compound is a potent vasoconstrictor of the ciliary arteries, mediated by α2A-adrenoceptors.[9][10] This vasoconstriction reduces blood flow to the ciliary body.[9] The resultant decrease in hydrostatic pressure within the ciliary capillaries likely contributes to a lower rate of ultrafiltration, the initial step in aqueous humor formation. This vascular effect complements the primary secretory inhibition to produce a robust reduction in aqueous inflow.[9] Some studies also suggest that this compound can lower episcleral venous pressure, which could further contribute to its IOP-lowering effect.[9][11]

Section 3: Mechanism of Action on Uveoscleral Outflow

The enhancement of uveoscleral outflow is the predominant mechanism of this compound's chronic IOP-lowering effect, though its molecular basis is less defined than that of prostaglandin analogs.[2][5] The uveoscleral pathway involves the drainage of aqueous humor through the ciliary muscle, suprachoroidal space, and sclera.

Role of α2-Adrenergic Receptors in the Ciliary Body

Research has confirmed the presence of all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C) in the human ciliary body and on cultured ciliary body smooth muscle (CBSM) cells.[7][12] This anatomical finding provides a direct target for this compound to act upon the primary tissue of the uveoscleral outflow pathway. The activation of these receptors is believed to initiate the downstream effects that increase outflow.[7][12]

Extracellular Matrix Remodeling: A Divergence from Prostaglandins

Prostaglandin analogs are known to increase uveoscleral outflow by upregulating matrix metalloproteinases (MMPs), which remodel the extracellular matrix (ECM) within the ciliary muscle, reducing hydraulic resistance.[13][14][15] The role of this compound in this process is less clear. One study found that while this compound increased the levels of pro-MMP-9, it did not alter the enzymatic activity of MMP-9.[7] The same study noted a decrease in TIMP-4 (a tissue inhibitor of metalloproteinases) in the conditioned medium but an increase in cell lysates.[7] These findings suggest that a significant alteration of the ECM via the MMP/TIMP system is an unlikely primary mechanism for this compound's effect on uveoscleral outflow, marking a key distinction from prostaglandins.[7]

Potential for Ciliary Muscle Relaxation

An alternative hypothesis is that this compound may induce relaxation of the ciliary muscle.[6] Relaxation of the ciliary muscle is known to expand the interstitial spaces between the muscle bundles, thereby decreasing resistance and facilitating the passage of aqueous humor through the uveoscleral pathway. While direct evidence is still being gathered, this proposed mechanism aligns with the observed physiological outcome of increased unconventional outflow.

Section 4: Effects on the Conventional (Trabecular) Outflow Pathway

The conventional pathway, via the trabecular meshwork and Schlemm's canal, is responsible for the majority of aqueous humor drainage. This compound's effect on this pathway is generally considered to be minimal.

-

Outflow Facility: Studies have shown that this compound does not significantly change tonographic or fluorophotometric outflow facility, which is a measure of the ease with which aqueous humor leaves the eye through the conventional pathway.[5][16] An in vitro study using a 3D human trabecular meshwork (3D-HTM) tissue construct also found that this compound did not significantly affect outflow facility.[17]

-